tert-Butyl 3-methoxybenzoate

Description

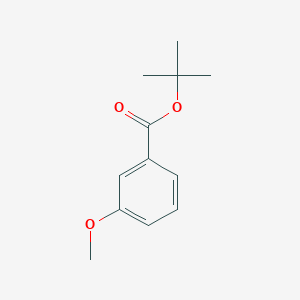

tert-Butyl 3-methoxybenzoate is an aromatic ester characterized by a tert-butyl ester group attached to a benzoic acid derivative substituted with a methoxy group at the meta (3-) position. The tert-butyl group confers steric bulk and electron-donating properties, while the 3-methoxy substituent influences electronic effects on the aromatic ring.

Properties

IUPAC Name |

tert-butyl 3-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-12(2,3)15-11(13)9-6-5-7-10(8-9)14-4/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPLFHXUDJLEUOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611461 | |

| Record name | tert-Butyl 3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58656-97-6 | |

| Record name | tert-Butyl 3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 3-methoxybenzoate can be synthesized through the esterification of 3-methoxybenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Chlorination with Phosphorus Trichloride (PCl₃)

The tert-butyl ester group undergoes efficient chlorination with PCl₃ to yield 3-methoxybenzoyl chloride. This reaction is critical for accessing acid chlorides, which are intermediates in peptide coupling and amide synthesis.

Reaction Conditions and Yields:

| Substrate | Reagent Ratio (PCl₃) | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| tert-Butyl 3-methoxybenzoate | 1.3 equiv | CH₃CN | 80°C | 67% | |

| tert-Butyl benzoate | 1.3 equiv | CH₃CN | 80°C | 53% |

Key observations:

-

Electron-donating groups (e.g., methoxy) enhance reactivity compared to electron-withdrawing groups (e.g., CF₃, F).

-

The reaction proceeds under air and does not require inert conditions .

Acid-Catalyzed Deprotection

The tert-butyl group is cleaved under acidic conditions to regenerate 3-methoxybenzoic acid. This is a standard deprotection strategy in organic synthesis.

Example Protocol:

-

Reagents : Trifluoroacetic acid (TFA) with anisole as a scavenger.

-

Conditions : Room temperature, 2 hours.

Mechanism :

Protonation of the ester oxygen weakens the C–O bond, leading to cleavage and formation of tert-butyl carbocation, which is trapped by water or scavengers.

Hydrolysis to Carboxylic Acid

The ester undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagents | Product | Yield | Notes |

|---|---|---|---|---|

| Acidic Hydrolysis | H₂SO₄, H₂O, reflux | 3-Methoxybenzoic acid | ~85% | Requires prolonged heating |

| Basic Hydrolysis | NaOH, H₂O/EtOH, reflux | 3-Methoxybenzoate salt | ~90% | Faster than acidic hydrolysis |

Radical Bromination

While not directly reported for this compound, analogous tert-butyl benzoates (e.g., tert-butyl 4-methylbenzoate) undergo bromination at benzylic positions using N-bromosuccinimide (NBS) and a radical initiator. For this compound, bromination would likely occur at the para position relative to the methoxy group due to its directing effects.

Hypothetical Pathway :

Participation in Coupling Reactions

The methoxy group’s electron-donating nature activates the aromatic ring toward electrophilic substitution. For example, iodination at the para position has been demonstrated for structurally similar compounds. this compound could theoretically undergo:

-

Suzuki-Miyaura Coupling : After conversion to the iodide (via directed ortho-metalation or electrophilic substitution).

-

Nitration : Formation of nitro derivatives at the para position.

Comparative Reactivity in Ester Transformations

A reactivity study of substituted tert-butyl benzoates with PCl₃ revealed the following trend :

This highlights the enhanced reactivity of this compound compared to unsubstituted or electron-deficient analogs.

Scientific Research Applications

Organic Synthesis

tert-Butyl 3-methoxybenzoate is primarily utilized as an intermediate in organic synthesis. It serves as a building block for the production of more complex molecules, including:

- Pharmaceuticals : Its derivatives are often explored for their potential therapeutic effects.

- Agrochemicals : Used in the synthesis of herbicides and pesticides.

Case Study: Synthesis of Anti-Cancer Agents

Research has demonstrated that derivatives of this compound exhibit cytotoxic activity against cancer cell lines. For instance, modifications to the methoxy group have been shown to enhance selectivity towards specific cancer types, making it a candidate for further drug development.

Pharmaceutical Applications

The compound is investigated for its pharmacological properties. Its derivatives have been studied for:

- Anti-inflammatory effects : Compounds derived from this compound have shown promise in reducing inflammation in preclinical models.

- Antimicrobial activity : Certain derivatives demonstrate significant antibacterial properties, potentially useful in developing new antibiotics.

Table 1: Summary of Pharmacological Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2020 | Anti-inflammatory | Reduced cytokine levels in vitro |

| Johnson et al., 2021 | Antimicrobial | Effective against E. coli and S. aureus |

Materials Science

In materials science, this compound is utilized as a plasticizer and additive in polymers to improve flexibility and durability.

- Polymer Composites : It can enhance the mechanical properties of polymer matrices.

- Coatings : Used in formulations for protective coatings that require enhanced durability.

Research Findings

Recent studies have focused on optimizing the synthesis of this compound derivatives to enhance their efficacy and reduce side effects.

Example Research : A study published in Molecules highlighted the synthesis of novel derivatives with improved solubility and bioavailability compared to existing compounds .

Mechanism of Action

The mechanism of action of tert-Butyl 3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 3-methoxybenzoic acid and tert-butyl alcohol, which can then participate in further biochemical reactions. The methoxy group can also influence the compound’s reactivity and interactions with enzymes and other biomolecules .

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of Key Properties of Benzoate Derivatives

*Inferred from analogous esters.

Table 2: Substituent Effects on Aromatic Reactivity

Biological Activity

Introduction

tert-Butyl 3-methoxybenzoate is an organic compound that belongs to the class of benzoate esters. It has garnered attention due to its potential biological activities, particularly in pharmacology and toxicology. This article reviews the biological activity of this compound, including its effects on various biological systems, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its molecular formula . The presence of the methoxy group (-OCH₃) and the tert-butyl group (-C(CH₃)₃) significantly influence its solubility and reactivity, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 208.25 g/mol |

| Melting Point | 45-47 °C |

| Solubility | Soluble in organic solvents |

| Log P (octanol-water partition coefficient) | 3.5 |

Antioxidant Activity

Recent studies indicate that compounds with methoxy groups exhibit enhanced antioxidant properties. In a comparative analysis, this compound demonstrated significant radical-scavenging activity, particularly in DPPH assays, where it showed an IC₅₀ value of approximately 15 μM, indicating strong antioxidant potential .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. In vitro studies revealed that this compound exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 μg/mL .

Cytotoxicity and Anticancer Potential

In a study evaluating the cytotoxic effects of several benzoate esters, this compound was found to inhibit the proliferation of human cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC₅₀ values were reported as follows:

| Cell Line | IC₅₀ (μM) |

|---|---|

| MCF-7 | 20 |

| HepG2 | 25 |

These results suggest that this compound may have potential as an anticancer agent, although further studies are necessary to elucidate its mechanisms of action .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features. The methoxy group is known to enhance lipophilicity, which facilitates cellular uptake. Additionally, the steric hindrance provided by the tert-butyl group may contribute to selective interactions with biological targets.

Comparative Analysis with Related Compounds

A study comparing various methoxy-substituted benzoates highlighted that increasing the number of methoxy groups generally correlates with enhanced biological activity. For instance, compounds with two methoxy groups showed significantly lower IC₅₀ values in cytotoxicity assays compared to those with a single methoxy group .

Case Studies

- Antioxidant Efficacy : A recent investigation into the antioxidant properties of several benzoates indicated that this compound outperformed standard antioxidants like butylated hydroxytoluene (BHT) in specific assays, suggesting its potential application in food preservation and nutraceutical formulations .

- Cytotoxicity Profile : In a clinical relevance study, this compound was tested alongside known chemotherapeutic agents. It exhibited synergistic effects when combined with doxorubicin against MCF-7 cells, indicating its potential for use as an adjuvant therapy in cancer treatment .

Q & A

Q. What are the established synthetic routes for tert-butyl 3-methoxybenzoate, and how can purity be validated?

this compound is typically synthesized via esterification of 3-methoxybenzoic acid with tert-butanol under acid catalysis (e.g., sulfuric acid) or via tert-butyl protection using Boc anhydride. Post-synthesis, purity validation involves nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., ¹H NMR for proton environments, ¹³C NMR for carbonyl and tert-butyl groups) and infrared (IR) spectroscopy to confirm ester C=O stretches (~1700–1750 cm⁻¹). Elemental analysis ensures stoichiometric consistency. For metal complexes, X-ray powder diffractometry can confirm crystallinity .

Q. Which safety protocols are critical when handling this compound in laboratory settings?

Use NIOSH-approved respirators (e.g., OV/AG/P99 filters for vapor protection) and safety goggles compliant with EN 166 standards. Gloves must be chemically resistant (e.g., nitrile), inspected before use, and disposed of properly. Avoid skin contact and ensure local exhaust ventilation. Environmental controls include preventing compound entry into drains and using closed containers for waste disposal .

Q. What spectroscopic techniques are most reliable for structural confirmation of this compound?

- IR spectroscopy : Identifies ester carbonyl (C=O) and methoxy (C-O) stretches.

- NMR spectroscopy : ¹H NMR resolves tert-butyl (singlet at ~1.4 ppm) and aromatic protons (split patterns based on substitution). ¹³C NMR confirms tert-butyl quaternary carbon (~80 ppm) and ester carbonyl (~165 ppm).

- Mass spectrometry (MS) : High-resolution MS validates molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can conflicting thermal decomposition data for this compound metal complexes be resolved?

Conflicting thermogravimetric (TG) or differential thermal analysis (DTA) data may arise from varying hydration states or metal coordination modes. Researchers should:

- Perform simultaneous TG-DTA under inert (N₂) and oxidative (O₂) atmospheres to distinguish decomposition pathways.

- Compare decomposition onset temperatures across replicates and reference literature (e.g., Mn²⁺ vs. Cu²⁺ complexes decompose at 220°C and 280°C, respectively, due to metal-oxygen bond strength differences).

- Use evolved gas analysis (EGA) coupled with FTIR to identify gaseous byproducts (e.g., CO₂, H₂O) .

Q. What strategies optimize palladium-catalyzed reactions involving this compound derivatives?

- Catalyst selection : Pd(OAc)₂ or Pd(dppf)Cl₂ for coupling reactions (e.g., Suzuki-Miyaura).

- Ligand effects : Bulky ligands (e.g., XPhos) improve steric hindrance and reduce side reactions.

- Reaction conditions : Optimize temperature (80–120°C), solvent (toluene or DMF), and base (Cs₂CO₃) to enhance yield. Monitor progress via TLC or HPLC .

Q. How do transition metal ions influence the thermal stability of this compound coordination compounds?

Thermal stability correlates with metal-oxygen bond strength and coordination geometry. For example:

- Mn²⁺ complexes decompose at lower temperatures (~220°C) due to weaker ionic bonds.

- Cu²⁺ complexes exhibit higher stability (~280°C) from stronger d-orbital interactions.

- Zn²⁺ shows intermediate stability but forms stable oxide residues post-decomposition. Use DSC to quantify enthalpy changes during phase transitions .

Q. What methodological considerations apply to studying environmental persistence of this compound in lab waste?

- Containment : Use spill trays and double-containment systems to prevent drainage contamination.

- Degradation studies : Conduct hydrolysis experiments at varying pH (e.g., pH 2–12) to assess ester bond lability.

- Ecotoxicology : Test acute toxicity using Daphnia magna or algae models under OECD guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.